molecular formula C11H18ClNO3 B14043991 Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl

Cat. No.: B14043991
M. Wt: 247.72 g/mol
InChI Key: QMKMLMXHLDSIHD-QGGRMKRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves the reaction of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 3-azabicyclo[3.3.1]nonane derivatives

Uniqueness

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride stands out due to its unique bicyclic structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are highly sought after .

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

ethyl (1S,5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8;/h7-9,12H,2-6H2,1H3;1H/t7?,8-,9+;

InChI Key

QMKMLMXHLDSIHD-QGGRMKRSSA-N

Isomeric SMILES

CCOC(=O)C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl

Canonical SMILES

CCOC(=O)C1CC2CC(=O)CC(C1)N2.Cl

Origin of Product

United States

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